molecular formula C6H5Cl2N3O2 B3261631 Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate CAS No. 34617-69-1

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate

Cat. No.: B3261631
CAS No.: 34617-69-1
M. Wt: 222.03 g/mol
InChI Key: JIFLEUBQAQLCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate is an organoheterocyclic compound belonging to the pyrazine family. It is characterized by its molecular formula C6H5Cl2N3O2 and a molecular weight of 222.03 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate typically involves the chlorination of pyrazine derivatives followed by esterification. One common method includes the reaction of 3,6-dichloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dichloro substitution makes it particularly useful in synthesizing derivatives with enhanced reactivity and potential biological activity .

Properties

IUPAC Name

methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-3(7)11-5(9)4(8)10-2/h1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFLEUBQAQLCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Reactant of Route 4
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.